molecular formula C6H9N3O B1600473 2-(Dimethylamino)pyrimidin-5-ol CAS No. 72491-71-5

2-(Dimethylamino)pyrimidin-5-ol

Cat. No. B1600473
CAS RN: 72491-71-5
M. Wt: 139.16 g/mol
InChI Key: YEPCZOWQAYSIBD-UHFFFAOYSA-N
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Description

“2-(Dimethylamino)pyrimidin-5-ol” is a chemical compound with the CAS Number: 72491-71-5 . It has a molecular weight of 139.16 and its IUPAC name is 2-(dimethylamino)-5-pyrimidinol .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C6H9N3O . The InChI code for this compound is 1S/C6H9N3O/c1-9(2)6-7-3-5(10)4-8-6/h3-4,10H,1-2H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 139.16 . The compound’s IUPAC name is 2-(dimethylamino)-5-pyrimidinol .

Scientific Research Applications

Cyclin-dependent Kinase Inhibitors

The synthesis and structure-activity relationships of 2-anilino-4-(thiazol-5-yl)pyrimidine derivatives have been explored for their potential as cyclin-dependent kinase-2 (CDK2) inhibitors. These compounds exhibit potent inhibitory activities against CDK2, showcasing their promise in cancer therapy and cell cycle regulation (Wang et al., 2004).

Metal Ion Complex Formation

Research into the complexation behavior of 2-dimethylamino -5,6-dimethylpyrimidin-4-ol with various metal ions, such as Cu(II), Cd(II), and Mn(II), reveals the compound's potential in creating metal-organic frameworks or as ligands in coordination chemistry. The bonding occurs through the carbonyl group, indicating a pathway for designing metal ion sensors or catalysts (Dixon & Wells, 1986).

Photodimerization Studies

The photolysis of 2-dimethylamino-5, 6-dimethylpyrimidin-4-ol in aqueous solution has been studied for understanding photodimerization processes. This research contributes to the knowledge of photochemical reactions in pyrimidines, which has implications for understanding DNA damage and repair mechanisms under UV light exposure (Sen & Wells, 1981).

Antioxidant Properties

A series of bis(2‐(pyrimidin‐2‐yl)ethoxy)alkanes have been synthesized and evaluated for their antioxidant activities. The pyrimidine derivatives demonstrate promising antioxidant properties, which could be valuable in designing new therapeutic agents to combat oxidative stress-related diseases (Rani et al., 2012).

Pyrimidine-phthalimide Derivatives for pH Sensing

Pyrimidine-phthalimide derivatives have been developed with applications in pH sensing, leveraging the donor–π–acceptor structure for colorimetric pH indicators. These findings open avenues for novel sensors and logic gates, highlighting the versatility of pyrimidine derivatives in analytical chemistry applications (Yan et al., 2017).

properties

IUPAC Name

2-(dimethylamino)pyrimidin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-9(2)6-7-3-5(10)4-8-6/h3-4,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEPCZOWQAYSIBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C=N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70468158
Record name 2-(Dimethylamino)pyrimidin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70468158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

72491-71-5
Record name 2-(Dimethylamino)pyrimidin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70468158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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